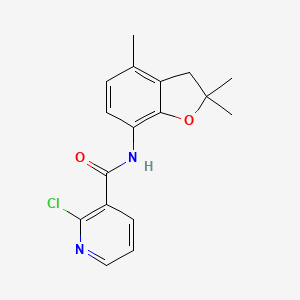

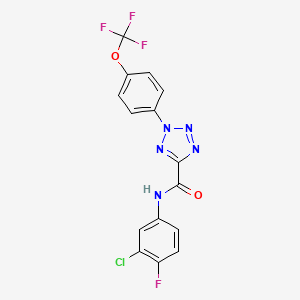

2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

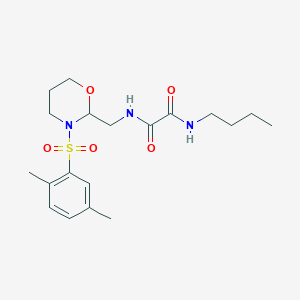

2-Chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)nicotinamide, also known as 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)nicotinamide, is a synthetic compound used for a variety of purposes in scientific research. It is a highly versatile compound, with a wide range of applications in biochemistry, pharmacology, and other fields of scientific research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)nicotinamide.

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Drug Development

- Synthesis of Nevirapine : A study details the synthesis of Nevirapine, an anti-infective agent, using 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)nicotinamide as an intermediate. The process involves coupling with cyclopropylamine and cyclization under basic conditions, yielding an 82% total yield (Hu Yong-an, 2012).

Supramolecular Structures

- Supramolecular Structures of Isomeric Compounds : Research on isomeric compounds of 2-chloro-N-(nitrophenyl)nicotinamides demonstrated the formation of complex supramolecular structures. These structures are linked by hydrogen bonds, forming chains of edge-fused rings, which are significant in understanding molecular interactions (M. D. de Souza et al., 2005).

Antimicrobial Applications

- Antimicrobial Properties : A study on 4-thiazolidinones of nicotinic acid, synthesized from 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)nicotinamide, showed in vitro antimicrobial activity against various bacterial and fungal species. This suggests potential applications in developing antimicrobial agents (N. Patel & Faiyazalam M. Shaikh, 2010).

Chemical Reactivity Studies

- Reactivity Comparisons : Research comparing the reactivities of 2-mercaptoaniline and 2-hydroxyaniline with 2-chloronicotinoyl chloride, related to 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)nicotinamide, provided insights into chemical reaction mechanisms and the formation of different compounds under similar conditions (M. D. de Souza et al., 2006).

Herbicidal Activity

- Herbicidal Properties : A study on the synthesis and herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, including compounds similar to 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)nicotinamide, revealed potent herbicidal activities against specific plant species. This research contributes to the development of new herbicides (Chen Yu et al., 2021).

Eigenschaften

IUPAC Name |

2-chloro-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c1-10-6-7-13(14-12(10)9-17(2,3)22-14)20-16(21)11-5-4-8-19-15(11)18/h4-8H,9H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVATQBMVQLQPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(OC2=C(C=C1)NC(=O)C3=C(N=CC=C3)Cl)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2401331.png)

![2-chloro-N-[3-[(2-chloro-5-nitrobenzoyl)amino]naphthalen-2-yl]-5-nitrobenzamide](/img/structure/B2401345.png)

![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2401346.png)

![2,4-Dichloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide](/img/structure/B2401350.png)

![N-(2,4-difluorophenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2401351.png)